molecular formula C₇H₈ClNO B1145685 2-Amino-5-chloro-4-methylphenol CAS No. 1267409-17-5

2-Amino-5-chloro-4-methylphenol

Cat. No.: B1145685
CAS No.: 1267409-17-5
M. Wt: 157.6
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Description

2-Amino-5-chloro-4-methylphenol is an organic compound with the molecular formula C7H8ClNO It is a derivative of phenol, characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and a methyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-chloro-4-methylphenol can be synthesized through several methods. One common approach involves the reduction of 2-chloro-5-nitrophenol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride in an appropriate solvent .

Industrial Production Methods: In industrial settings, the production of this compound often involves the nucleophilic aromatic substitution of 2-chloro-4-methylphenol with ammonia or an amine under controlled conditions. This method ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed:

Scientific Research Applications

2-Amino-5-chloro-4-methylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-4-methylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 2-Amino-4-chloro-5-methylphenol
  • 2-Amino-5-methylphenol
  • 2-Amino-4-methylphenol
  • 2-Amino-5-chlorophenol

Comparison: 2-Amino-5-chloro-4-methylphenol is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. For instance, the presence of both an amino group and a chlorine atom on the benzene ring enhances its potential for nucleophilic substitution reactions compared to similar compounds without these substituents .

Biological Activity

2-Amino-5-chloro-4-methylphenol, also known as 4-Chloro-2-amino-5-methylphenol, is an organic compound that has garnered attention for its potential biological activities. This article will explore its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Chemical Formula : C7H8ClN
  • Molecular Weight : 155.60 g/mol
  • CAS Number : 1267409-17-5

The compound's structure features an amino group and a chloro substituent on a methylphenol backbone, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in living organisms. The amino group can form hydrogen bonds with various biomolecules, which may influence cellular signaling pathways and gene expression.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and personal care products. The minimum inhibitory concentration (MIC) values varied among different strains, indicating a selective efficacy profile.

Mutagenicity Studies

In vitro studies using the Ames test have shown that this compound can induce mutations in certain bacterial strains. Specifically, it was found to be mutagenic in Salmonella typhimurium strain TA100 both with and without metabolic activation. The results indicated a concentration-dependent increase in revertant colonies at higher concentrations (up to 5000 µg/plate) .

Case Studies

  • Ames Test for Mutagenicity
    • Objective : To evaluate the mutagenic potential of this compound.
    • Method : Conducted using Salmonella typhimurium strains.
    • Results : Significant mutagenic activity observed at concentrations ≥2500 µg/plate.
    • : The compound is considered a potential mutagen based on its performance in the Ames test.
  • Toxicological Assessment
    • Objective : To assess the toxicity profile in mammalian cell lines.
    • Method : Mouse lymphoma L5178Y cells were exposed to varying concentrations.
    • Results : Toxic effects were noted at concentrations above 100 µg/mL, with significant alterations in cell viability.
    • : Indicates potential cytotoxicity alongside mutagenicity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacteria
MutagenicityPositive in Ames test (TA100 strain)
CytotoxicitySignificant effects at high concentrations

Table 2: Ames Test Results

Concentration (µg/plate)Revertant Colonies (TA100)Mutagenic Effect
0BaselineNone
1000Slight increaseWeak
2500Moderate increasePositive
5000Significant increaseStrong Positive

Properties

IUPAC Name

2-amino-5-chloro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSDEKDGCUURSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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